molecular formula C16H21ClO2 B14191729 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one CAS No. 918139-05-6

4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one

Katalognummer: B14191729
CAS-Nummer: 918139-05-6
Molekulargewicht: 280.79 g/mol
InChI-Schlüssel: XNPFDIOBLATXPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a non-4-en-3-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable enone precursor under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxy group is introduced via a subsequent oxidation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The enone moiety can be reduced to form a saturated ketone.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[(4-Chlorophenyl)(oxo)methyl]non-4-en-3-one.

    Reduction: Formation of 4-[(4-Chlorophenyl)(hydroxy)methyl]nonane-3-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(4-Chlorophenyl)(hydroxy)methyl]phenol
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

Uniqueness

4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its enone backbone and chlorophenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

918139-05-6

Molekularformel

C16H21ClO2

Molekulargewicht

280.79 g/mol

IUPAC-Name

4-[(4-chlorophenyl)-hydroxymethyl]non-4-en-3-one

InChI

InChI=1S/C16H21ClO2/c1-3-5-6-7-14(15(18)4-2)16(19)12-8-10-13(17)11-9-12/h7-11,16,19H,3-6H2,1-2H3

InChI-Schlüssel

XNPFDIOBLATXPF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=C(C(C1=CC=C(C=C1)Cl)O)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.